molecular formula C23H23NO B11090387 1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol

1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol

Cat. No.: B11090387
M. Wt: 329.4 g/mol
InChI Key: YMDNZYJCZDLUAL-UHFFFAOYSA-N
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Description

1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL: is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a complex molecular structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with aniline to form an imine intermediate, followed by reduction and subsequent reaction with 4-methylbenzyl chloride under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents and modifying the compound’s reactivity.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

    1-(4-METHYLPHENYL)ETHANOL: Shares a similar aromatic structure but lacks the imine and additional aromatic rings.

    4-(DIPHENYLAMINO)ACETOPHENONE: Contains a similar diphenylamino group but differs in the overall molecular structure.

Uniqueness: 1,1-BIS(4-METHYLPHENYL)-2-{[(E)-1-PHENYLMETHYLIDENE]AMINO}-1-ETHANOL is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4 g/mol

IUPAC Name

2-(benzylideneamino)-1,1-bis(4-methylphenyl)ethanol

InChI

InChI=1S/C23H23NO/c1-18-8-12-21(13-9-18)23(25,22-14-10-19(2)11-15-22)17-24-16-20-6-4-3-5-7-20/h3-16,25H,17H2,1-2H3

InChI Key

YMDNZYJCZDLUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN=CC2=CC=CC=C2)(C3=CC=C(C=C3)C)O

Origin of Product

United States

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